4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves several steps. One common method includes the reaction of 4-hydroxybenzenesulfonamide with 2-methyl-2H-1,2,3,4-tetrazole under specific conditions . The reaction typically requires a solvent such as acetone and a catalyst like anhydrous potassium carbonate, and is carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and its antimicrobial activity . Additionally, it is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This interaction can disrupt normal cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is unique due to its specific chemical structure, which includes both a sulfonamide group and a tetrazole ring . Similar compounds include N-(2-methyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide and 4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2,-benzothiazine-3-carboxamide . These compounds share some structural features but differ in their specific functional groups and overall molecular architecture .
Properties
IUPAC Name |
4-hydroxy-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3S/c1-13-10-8(9-12-13)11-17(15,16)7-4-2-6(14)3-5-7/h2-5,14H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODAIHKMHGLXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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